9-ethyl-2-nitro-9H-fluorene
Description
Contextualization of Fluorene (B118485) Scaffolds in Organic and Materials Science
Fluorene, with its characteristic fused three-ring structure, serves as a fundamental building block, or scaffold, in the synthesis of a wide array of organic molecules. atamanchemicals.comwikipedia.org Its chemical formula is (C₆H₄)₂CH₂, and it presents as white crystals with an aromatic odor. wikipedia.org While commercially sourced from coal tar, fluorene can also be synthesized through methods like the dehydrogenation of diphenylmethane. wikipedia.orgchemicalbook.com The fluorene molecule is mostly planar, a feature that, along with its electronic properties, makes it a valuable component in various applications. wikipedia.org
The versatility of the fluorene scaffold stems from its reactivity, particularly at the C9 position, which is situated in the central five-membered ring. wikipedia.orgresearchgate.net The hydrogen atoms at this position are weakly acidic, allowing for deprotonation to form the stable fluorenyl anion. wikipedia.org This anion is a nucleophile that can react with various electrophiles, enabling the introduction of a wide range of functional groups at the C9 position. wikipedia.orgresearchgate.net This ease of functionalization at the C2, C7, and C9 positions allows for the tuning of the molecule's photophysical and electronic properties. researchgate.net
In materials science, the fluorene scaffold is a key component in the development of organic electronic materials. acs.orgresearchgate.net Its rigid and planar structure, combined with its inherent fluorescence, makes it an attractive candidate for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netnih.gov Polymers and oligomers containing fluorene units, known as polyfluorenes, have been extensively studied for their luminescent properties. researchgate.netgoogle.com The ability to modify the fluorene scaffold allows for the creation of materials with tailored properties, such as improved charge transport, thermal stability, and specific light-emission colors. rsc.orgbohrium.com
Significance of Nitroaromatic and Alkyl-Substituted Fluorene Derivatives in Modern Chemistry
The introduction of nitro groups and alkyl chains onto the fluorene backbone gives rise to nitroaromatic and alkyl-substituted fluorene derivatives, each with distinct and significant properties that are leveraged in modern chemistry.
Nitroaromatic Fluorene Derivatives:
Nitroaromatic compounds are characterized by the presence of at least one nitro group (-NO₂) attached to an aromatic ring. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the fluorene system. nih.govvulcanchem.com This electronic perturbation makes the aromatic ring electron-deficient, enhancing its susceptibility to nucleophilic attack and influencing its redox behavior. vulcanchem.com
In the context of materials science, the electron-accepting nature of the nitro group is of particular interest. nih.gov When paired with an electron-donating group within the same molecule, it can create a "push-pull" system, leading to intramolecular charge transfer (ICT). nih.govworktribe.com This phenomenon is crucial for the development of nonlinear optical (NLO) materials, which have applications in optical switching and data storage. nih.gov Furthermore, nitro-substituted fluorenes have been investigated for their potential use as n-type semiconductors in organic electronics. vulcanchem.com The presence of multiple nitro groups can further enhance the electron-accepting properties, leading to materials with unique absorption spectra, sometimes extending into the near-infrared (NIR) region. nih.gov
Alkyl-Substituted Fluorene Derivatives:
The attachment of alkyl groups, such as the ethyl group in 9-ethyl-2-nitro-9H-fluorene, primarily serves to modify the physical properties of the fluorene derivative. Alkyl chains increase the solubility of the compound in common organic solvents, which is a critical factor for solution-based processing of organic electronic devices. google.comvulcanchem.com
Alkylation at the C9 position also introduces steric hindrance, which can prevent the close packing of fluorene molecules in the solid state. vulcanchem.com This can be advantageous in preventing the formation of aggregates, which can sometimes quench fluorescence and negatively impact the performance of organic light-emitting diodes. researchgate.net The alkyl groups can also influence the morphology of thin films, which is another important factor in device performance. rsc.org By varying the length and branching of the alkyl chains, chemists can fine-tune the material's processability and solid-state properties. bohrium.com
Overview of Research Trajectories for this compound and Related Nitrofluorenes
Research into this compound and its chemical relatives has followed several key trajectories, driven by the unique combination of the fluorene scaffold, the electron-withdrawing nitro group, and the solubilizing alkyl group.
One major area of investigation is the synthesis of these compounds. The preparation of 2-nitrofluorene (B1194847), a precursor to this compound, is a well-established process involving the nitration of fluorene with nitric acid. orgsyn.orgrsc.org Subsequent alkylation at the C9 position can be achieved by treating 2-nitrofluorene with an alkyl halide, such as ethyl bromide, in the presence of a base. vulcanchem.com Research in this area focuses on optimizing reaction conditions to achieve high yields and regioselectivity. orgsyn.org
Another significant research direction is the exploration of their photophysical and electrochemical properties . The presence of the nitro group makes these compounds potential candidates for electron-transporting materials in organic electronics. vulcanchem.com Studies often involve techniques like cyclic voltammetry to determine the redox potentials and energy levels of the molecules. worktribe.com The investigation of their absorption and emission spectra helps to understand the electronic transitions and the potential for applications in light-emitting devices or as fluorescent probes. nih.govnih.gov
The development of push-pull chromophores based on nitrofluorene acceptors is a particularly active area of research. nih.gov By attaching various electron-donating groups to the nitrofluorene scaffold, researchers can create molecules with strong intramolecular charge transfer, leading to large nonlinear optical responses. worktribe.comnih.gov These studies often involve a combination of synthesis, photophysical characterization, and theoretical calculations to understand the structure-property relationships. nih.gov
Furthermore, the reactivity of nitrofluorenes is a subject of ongoing study. The nitro group can be reduced to an amino group, providing a pathway to a different class of fluorene derivatives with distinct properties. orgsyn.orgevitachem.com This chemical transformation opens up possibilities for synthesizing a wider range of functional materials. The C9 position remains a site for further functionalization, allowing for the creation of more complex molecular architectures. acs.org
Interdisciplinary Relevance of this compound Research
The study of this compound and related compounds has implications across multiple scientific disciplines, reflecting the versatile nature of this class of molecules.
In materials science , these compounds are relevant to the development of next-generation organic electronic devices. Their tunable electronic properties make them candidates for use in OLEDs, OFETs, and sensors. researchgate.netnih.govnih.gov The ability to engineer their solubility and film-forming properties through alkyl substitution is crucial for the fabrication of high-performance devices using cost-effective printing techniques. vulcanchem.com
In medicinal chemistry , while not the primary focus for this specific compound, the fluorene scaffold is found in various biologically active molecules. researchgate.net The study of fluorene derivatives contributes to a broader understanding of how this structural motif interacts with biological systems. For instance, some nitroaromatic compounds are known to have mutagenic properties, and understanding their chemical behavior is important from a toxicological perspective. nih.govnih.gov
In supramolecular chemistry , the planar nature of the fluorene ring system allows for π-π stacking interactions, which can be used to direct the self-assembly of molecules into well-defined nanostructures. researchgate.net The interplay of these stacking interactions with the steric and electronic effects of the substituents can lead to complex and functional supramolecular architectures.
The development of chemosensors is another area where nitrofluorene derivatives have shown promise. The fluorescence of some fluorene-based polymers can be quenched by the presence of nitroaromatic explosives, forming the basis for sensitive detection methods. nih.govacs.org This has applications in security and environmental monitoring.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 66009-03-8 sigmaaldrich.com |
| Molecular Formula | C₁₅H₁₃NO₂ sigmaaldrich.com |
| Molecular Weight | 239.276 g/mol sigmaaldrich.com |
| MDL Number | MFCD00227858 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
9-ethyl-2-nitro-9H-fluorene |
InChI |
InChI=1S/C15H13NO2/c1-2-11-12-5-3-4-6-13(12)14-8-7-10(16(17)18)9-15(11)14/h3-9,11H,2H2,1H3 |
InChI Key |
LITYKTYFNCYGTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 9 Ethyl 2 Nitro 9h Fluorene and Analogous Compounds
Strategic Nitration of Fluorene (B118485) Derivatives
Nitration of the fluorene ring is a critical step in the synthesis of 9-ethyl-2-nitro-9H-fluorene. The primary challenge lies in controlling the position and number of nitro groups introduced onto the aromatic system.
Regioselective Nitration at the C-2 Position of Fluorene and its Precursors
The electronic properties of the fluorene system direct electrophilic substitution, such as nitration, to the C-2 and C-7 positions, which are electronically activated. Achieving selective nitration at the C-2 position is paramount. Often, fluorenone, the ketone derivative of fluorene, is used as a precursor, as the electron-withdrawing nature of the carbonyl group at C-9 deactivates the ring system, allowing for more controlled nitration. wikipedia.orgatamanchemicals.com
The most common method for nitrating fluorene and its derivatives is electrophilic aromatic substitution using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.comresearchgate.net The reaction of the aromatic ring with the nitronium ion proceeds through a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
In the case of fluorenone, careful control of reaction conditions, such as temperature and reactant stoichiometry, can yield 2-nitrofluorenone with high selectivity. researchgate.net Research has demonstrated that using a slight excess of nitric and sulfuric acids in an aqueous medium can cleanly produce the desired mono-nitrated product. researchgate.net
Table 1: Conventional Nitration of Fluorenone to 2-Nitrofluorenone
| Reactant | Reagents | Molar Ratio (Fluorenone:HNO₃:H₂SO₄) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
|---|
This interactive table summarizes the reaction conditions for the conventional nitration of fluorenone.
While effective, conventional nitration methods often require harsh acidic conditions and can lack selectivity, leading to undesired byproducts. researchgate.net This has spurred the development of milder and more regioselective nitration techniques. Modern approaches include ipso-nitration, where a pre-installed functional group, such as a boronic acid, is replaced by a nitro group. researchgate.netnih.govnih.gov This method offers excellent control over the position of nitration. nih.govnih.gov Another area of development is the use of alternative nitrating agents and solvent systems, such as employing water as a solvent, which presents a "green" chemistry approach to the synthesis of nitrofluorenones. researchgate.net
Control of Multiple Nitration Events on the Fluorene Core
The fluorene nucleus has multiple sites susceptible to nitration, and controlling the reaction to prevent the formation of di- and tri-nitrated species is crucial for synthesizing mono-nitrated compounds like this compound. The degree of nitration is highly dependent on the reaction conditions. By increasing the concentration of the nitrating agents and elevating the reaction temperature, multiple nitration events can be favored. researchgate.net For instance, nitration of fluorenone can be directed to yield 2,7-dinitrofluorenone or 2,4,7-trinitrofluorenone by modifying the reaction parameters. researchgate.net
Table 2: Control of Nitration on the Fluorenone Core
| Desired Product | Molar Ratio (Fluorenone:HNO₃:H₂SO₄) | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Nitrofluorenone | 1 : 2.8 : 3.6 | 80 | 1.5 | 92 | researchgate.net |
| 2,7-Dinitrofluorenone | 1 : 10 : 12.5 | 120 (Reflux) | 5 | 90 | researchgate.net |
This interactive table illustrates how varying reaction conditions can control the extent of nitration on the fluorenone molecule.
Alkylation Reactions at the C-9 Position of 9H-Fluorene Systems
The C-9 position of the fluorene ring is a methylene (B1212753) bridge with acidic protons (pKa ≈ 22.6 in DMSO). wikipedia.org This acidity allows for the facile removal of a proton by a base to form a stable, aromatic fluorenyl anion. This anion is highly nucleophilic and readily reacts with electrophiles, such as alkyl halides, making the C-9 position the primary site for alkylation. wikipedia.org
Introduction of Ethyl Groups via Alkylation Approaches
The introduction of an ethyl group at the C-9 position of 2-nitro-9H-fluorene is typically the final key step in the synthesis of this compound. This is achieved through a nucleophilic substitution reaction.
The process begins with the deprotonation of 2-nitro-9H-fluorene using a suitable base. Common bases for this purpose include sodium hydroxide (B78521) or potassium hydroxide. The resulting 2-nitrofluorenyl anion is then treated with an ethylating agent, such as ethyl bromide or ethyl iodide. The nucleophilic anion attacks the electrophilic carbon of the ethyl group, displacing the halide and forming the C-C bond at the C-9 position.
Phase-transfer catalysis is an effective technique for this alkylation, particularly for synthesizing 9,9-dialkylated fluorenes. This method involves a two-phase system (e.g., an organic solvent and an aqueous base solution) and a phase-transfer catalyst, such as a tetraalkylammonium salt, which facilitates the transport of the hydroxide or fluorenyl anion between the phases.
More recent and sustainable methods involve the direct C-alkylation of fluorenes with alcohols, catalyzed by aldehydes or ketones in the presence of a base like cesium hydroxide (CsOH). researchgate.net This approach offers a greener alternative to the use of alkyl halides. researchgate.netresearchgate.net
Table 3: Selected Methods for Alkylation at the C-9 Position of Fluorene
| Alkylation Method | Base | Alkylating Agent | Catalyst | Key Features | Reference |
|---|---|---|---|---|---|
| Classical Alkylation | NaOH, KOH | Ethyl Halide | None | Forms stable fluorenyl anion intermediate. | wikipedia.org |
| Phase-Transfer Catalysis | aq. NaOH | Alkyl Halide | Tetraalkylammonium Bromide | Efficient for di-alkylation; biphasic system. |
This interactive table summarizes various approaches for introducing alkyl groups at the C-9 position of fluorene systems.
Stereochemical Considerations in C-9 Alkylation
The alkylation at the C-9 position of a fluorene derivative that is asymmetrically substituted on the aromatic rings, such as with a nitro group at C-2, introduces a prochiral center. The C-9 methylene group protons are diastereotopic, and their substitution by an ethyl group creates a stereocenter. Consequently, the synthesis of this compound can potentially yield a racemic mixture of two enantiomers, (R)-9-ethyl-2-nitro-9H-fluorene and (S)-9-ethyl-2-nitro-9H-fluorene.
The generation of this stereocenter necessitates consideration of stereoselective synthetic methods. In a standard laboratory synthesis using a strong base to deprotonate the C-9 position followed by reaction with an ethylating agent (e.g., ethyl iodide), the resulting fluorenyl anion is planar and achiral. The subsequent attack by the electrophile can occur from either face of the planar anion with equal probability, leading to a 50:50 mixture of the two enantiomers.
Achieving stereoselectivity in this process requires the use of chiral auxiliaries, chiral phase-transfer catalysts, or chiral ligands complexed to a metal catalyst. While literature specifically detailing the enantioselective synthesis of this compound is sparse, the principles can be drawn from asymmetric alkylations of other prochiral fluorenyl systems. For instance, N-heterocyclic carbene (NHC)-catalyzed enantioselective cycloadditions of fluorene aldehydes demonstrate the feasibility of controlling stereochemistry at the C-9 position. researchgate.net
Influence of Activating/Deactivating Groups on Alkylation Regioselectivity
The regioselectivity of alkylation on the fluorene core is overwhelmingly directed to the C-9 position due to the significantly higher acidity of the C-9 protons compared to the aromatic protons. The C-9 carbon is situated between two phenyl rings, and the resulting conjugate base (the fluorenyl anion) is highly stabilized by resonance delocalization over the entire π-system.
The presence of activating or deactivating groups on the aromatic backbone influences the acidity of the C-9 protons and, consequently, the ease of alkylation.
Deactivating Groups : The nitro group (-NO₂) at the C-2 position in this compound is a strong electron-withdrawing group. assets-servd.host Electron-withdrawing groups enhance the acidity of the C-9 protons by further stabilizing the negative charge of the fluorenyl anion through inductive and resonance effects. This increased acidity facilitates deprotonation, often allowing for the use of milder bases or reaction conditions for the alkylation step compared to unsubstituted fluorene. assets-servd.hostmasterorganicchemistry.com
Activating Groups : Conversely, electron-donating groups (e.g., alkoxy, alkyl groups) decrease the acidity of the C-9 protons by destabilizing the fluorenyl anion. quora.com This would necessitate stronger bases or more forcing conditions to achieve deprotonation and subsequent alkylation.
Therefore, for the synthesis of this compound, the deactivating nitro group simplifies the C-9 alkylation step by making the starting material (2-nitro-9H-fluorene) more acidic and reactive at the desired position. The regioselectivity for C-9 alkylation is so strong that competing alkylation on the aromatic rings is generally not observed under typical conditions.
Convergent and Linear Synthesis Strategies for this compound
The synthesis of this compound can be approached through both linear and convergent strategies, although for a molecule of this complexity, a linear sequence is most common.
Sequential Functionalization Approaches
A linear synthesis involves the stepwise modification of a simpler starting material. For this compound, the synthesis would typically start from fluorene itself. There are two primary sequential routes:
Nitration followed by Alkylation:
Step 1: Nitration of Fluorene. Fluorene undergoes electrophilic aromatic substitution, and nitration typically yields 2-nitro-9H-fluorene as a major product. nih.govacs.org The reaction conditions must be controlled to minimize dinitration and other side reactions.
Step 2: Alkylation of 2-Nitro-9H-fluorene. The resulting 2-nitro-9H-fluorene is then deprotonated at the C-9 position with a suitable base (e.g., sodium hydroxide, potassium tert-butoxide), followed by the addition of an ethylating agent like ethyl iodide or ethyl bromide. rsc.orgrsc.org
Alkylation followed by Nitration:
Step 1: Alkylation of Fluorene. Fluorene is first alkylated at the C-9 position to form 9-ethyl-9H-fluorene. This is achieved by deprotonation and reaction with an ethyl halide. rsc.org
Step 2: Nitration of 9-Ethyl-9H-fluorene. The 9-ethyl-9H-fluorene is then subjected to nitration. The ethyl group at C-9 is an ortho-, para-director, and the bulky nature of the fluorene system favors substitution at the C-2 and C-7 positions. This will produce a mixture of isomers, primarily 2-nitro- and 2,7-dinitro derivatives, from which the desired this compound must be separated.
The first route (nitration then alkylation) is generally preferred as the regioselectivity of the nitration step on unsubstituted fluorene is well-established, and the subsequent alkylation is highly specific to the activated C-9 position. The second route can lead to challenges in controlling the regioselectivity of the nitration and may require chromatographic separation of isomers.
One-Pot and Cascade Reactions in Nitrofluorene Synthesis
For instance, cascade reactions involving allenylation, electrocyclization, and intramolecular Friedel–Crafts reactions have been developed for the direct synthesis of substituted fluorene frameworks from readily available starting materials. thieme-connect.com A hypothetical one-pot synthesis could involve the reduction of a nitro compound to an arylhydroxylamine, which then condenses with an aldehyde in situ to form a nitrone. semanticscholar.orgresearchgate.netresearchgate.net
A more plausible one-pot approach for a related derivative might involve a tandem Suzuki cross-coupling and cyclization to construct the fluorene core, although this is more suited for more complex analogs. nih.gov
Advanced Synthetic Transformations for Nitrofluorene Derivatives
Once the this compound core is synthesized, it can be further modified using advanced synthetic transformations to create derivatives with tailored properties, such as extended π-conjugation for applications in materials science.
Cross-Coupling Reactions for Extended π-Conjugation (e.g., Sonogashira Coupling)
To utilize cross-coupling reactions, a halogen substituent is typically required on the fluorene ring. A suitable precursor for this purpose would be a bromo-substituted analog, such as 2-bromo-7-nitro-9-ethyl-9H-fluorene or 2-nitro-7-bromo-9-ethyl-9H-fluorene.
The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base. organic-chemistry.org This reaction is exceptionally useful for extending the π-conjugated system of aromatic molecules. mit.edu
For a bromo-nitrofluorene derivative, the Sonogashira reaction could be used to introduce an alkynyl group, thereby extending the electronic communication across the molecule. nih.gov
Example Reaction Scheme:
This transformation allows for the synthesis of a wide array of fluorene-based materials with tunable optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaics. researchgate.net The reaction is generally tolerant of various functional groups, including the nitro group, although optimization of reaction conditions may be necessary. nih.gov
Table of Reaction Conditions for C-9 Alkylation of Fluorenes
| Catalyst/Base | Alcohol/Halide | Temperature (°C) | Yield (%) | Reference |
| t-BuOK | Various Alcohols | 120 | ~95 | rsc.orgrsc.org |
| Aldehyde/Ketone, CsOH | Various Alcohols | 80 | 81-88 | researchgate.net |
| PNN-Ni Complex, KOH | Various Alcohols | 100 | High | rsc.org |
Nucleophilic Aromatic Substitution on Activated Nitrofluorenes
Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of substituted aromatic compounds, particularly those activated by electron-withdrawing groups such as the nitro group. In the context of this compound synthesis, this strategy would typically involve the displacement of a suitable leaving group from the fluorene ring by a nucleophile.
The presence of the nitro group at the C-2 position of the fluorene ring system significantly activates the aromatic ring towards nucleophilic attack, especially at the ortho and para positions relative to the nitro group. This activation is crucial for the success of SNAr reactions on this substrate. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which lowers the activation energy of the reaction.
While direct synthesis of this compound via SNAr on a pre-ethylated fluorene core is not the most common approach, the principles of SNAr are fundamental to the synthesis of various substituted nitrofluorene derivatives. For instance, a halogenated 2-nitrofluorene (B1194847) could serve as a precursor, where the halogen acts as a leaving group to be displaced by a nucleophile.
A more direct and widely employed method for introducing the ethyl group at the 9-position is through the alkylation of 2-nitro-9H-fluorene. This reaction takes advantage of the acidity of the C-9 protons, which are rendered acidic by the flanking aromatic rings. Deprotonation of the C-9 position with a suitable base generates a carbanion that can then react with an electrophile, such as ethyl bromide or ethyl iodide, to yield this compound. Phase-transfer catalysis is often employed to facilitate this type of alkylation, allowing for the reaction to occur between reactants in different phases (e.g., an aqueous phase containing the base and an organic phase containing the fluorene derivative and the alkylating agent). This method can provide good to excellent yields of the desired 9-alkylated product.
Table 1: Alkylation of 2-Nitro-9H-fluorene
| Alkylating Agent | Base | Catalyst | Solvent | Yield (%) | Reference |
| Ethyl Bromide | NaOH | Tetrabutylammonium bromide | Toluene/Water | >90 | Fictional Example |
| Ethyl Iodide | KOH | 18-Crown-6 | Benzene (B151609) | 85 | Fictional Example |
This table is illustrative and based on general principles of fluorene alkylation, as specific literature data for the ethylation of 2-nitrofluorene was not found in the provided search results.
Cycloaddition Reactions Involving Fluorene Moieties
Cycloaddition reactions, such as the Diels-Alder reaction, represent a powerful tool for the construction of cyclic and polycyclic systems, including the fluorene framework and its analogs. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring.
In the context of synthesizing analogs of this compound, cycloaddition reactions can be employed in several ways. One approach involves using a substituted fluorene derivative as either the diene or the dienophile component in a Diels-Alder reaction. For example, a fluorene derivative containing a diene moiety could react with a dienophile to construct a new six-membered ring fused to the fluorene core. Conversely, a fluorene derivative with a dienophilic substituent could react with a diene.
The presence of a nitro group can influence the reactivity of the fluorene system in cycloaddition reactions. As an electron-withdrawing group, it can enhance the dienophilic character of a double bond within the fluorene structure or a substituent attached to it.
For instance, a hypothetical synthetic route could involve the [4+2] cycloaddition of a diene to a 2-nitro-9-vinylfluorene derivative, which would act as the dienophile. The ethyl group could be introduced either before or after the cycloaddition step.
Another strategy involves the 1,3-dipolar cycloaddition of a fluorene-containing 1,3-dipole with a dipolarophile. This would lead to the formation of a five-membered heterocyclic ring attached to the fluorene scaffold, thus creating a structurally diverse analog.
Table 2: Hypothetical Cycloaddition Reactions for the Synthesis of Fluorene Analogs
| Reaction Type | Fluorene-based Reactant | Co-reactant | Product Type |
| Diels-Alder | 2-Nitro-9-vinyl-9H-fluorene (Dienophile) | Butadiene (Diene) | Tetrahydrodibenzofluorene derivative |
| 1,3-Dipolar Cycloaddition | 9-Azidomethyl-2-nitro-9H-fluorene (1,3-dipole precursor) | Phenylacetylene (Dipolarophile) | Triazole-substituted fluorene derivative |
This table presents hypothetical examples to illustrate the application of cycloaddition reactions for the synthesis of fluorene analogs, as specific examples directly leading to analogs of this compound were not available in the search results.
The versatility of cycloaddition reactions allows for the introduction of various substituents and the creation of complex molecular architectures based on the fluorene core, providing access to a wide range of novel compounds for further investigation.
Chemical Reactivity and Derivatization Pathways of 9 Ethyl 2 Nitro 9h Fluorene
Reactivity of the Nitro Group at the C-2 Position
The nitro group at the C-2 position is a powerful modulator of the fluorene (B118485) system's electronic properties, serving both as a precursor to other functional groups and as an essential component in charge-transfer systems.
Reduction of the Nitro Group to Amino Functionalities
The transformation of the electron-withdrawing nitro group into an electron-donating amino group is a fundamental and widely utilized reaction in the synthesis of fluorene-based compounds. This conversion dramatically alters the electronic nature of the fluorene molecule, enabling the creation of novel dyes, molecular probes, and materials for optoelectronics. A common and effective method for this reduction is catalytic hydrogenation.
For instance, the reduction of nitro-substituted fluorene derivatives to their corresponding amines can be achieved with high efficiency using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen donor like hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). nih.gov This reaction is typically performed in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and ethanol, under gentle heating. nih.gov The resulting amino group can then undergo further reactions, such as N-alkylation or N-arylation, to create more complex donor moieties. nih.govacs.org
Table 1: Representative Reduction of a Nitro-Fluorene Derivative
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitro-fluorene derivative | 10% Pd/C, NH₂NH₂·H₂O, THF/EtOH, 70 °C | Amino-fluorene derivative | Not specified | nih.gov |
Exploitation of the Nitro Group as an Electron-Withdrawing Acceptor in Push-Pull Systems
The nitro group is a potent electron-withdrawing group, and its placement at the C-2 position of the fluorene ring makes 9-ethyl-2-nitro-9H-fluorene an excellent electron acceptor component in donor-π-acceptor (D-π-A), or "push-pull," systems. beilstein-journals.orgnih.gov In these architectures, the nitro-fluorene moiety is connected to an electron-donating group through the π-conjugated framework. nih.gov This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. nih.govacs.org
This ICT character is the basis for significant nonlinear optical (NLO) properties. beilstein-journals.orgacs.org Fluorene derivatives featuring nitro groups as terminal acceptors have been shown to possess large two-photon absorption cross-sections and exhibit pronounced optical-limiting properties. pku.edu.cnucf.edunjit.edu The efficiency of the ICT and the resulting NLO response can be modulated by varying the strength of the donor group connected to the fluorene acceptor. researchgate.net The significant dipole moments and enhanced hyperpolarizability of such nitro-functionalized fluorenes make them promising candidates for applications in optical switching, data storage, and bio-imaging. nih.govpku.edu.cnresearchgate.net Over the years, numerous push-pull dyes have been developed using poly(nitro)fluorenes as the acceptor unit, demonstrating their versatility in creating materials that absorb light from the visible to the near-infrared region. nih.govnih.govmdpi.com
Reactivity at the C-9 Position of this compound
The C-9 position of the fluorene ring is a methylene (B1212753) bridge that possesses unique reactivity, distinct from the aromatic rings.
Proton Abstraction and Anionic Reactivity at the C-9 Bridgehead
The hydrogen atom at the C-9 position of fluorene is notably acidic (pKa ≈ 22.6 in DMSO) due to the aromatic stabilization of the resulting conjugate base. wikipedia.org In this compound, the presence of the strongly electron-withdrawing nitro group at the C-2 position further increases the acidity of the C-9 proton, making its abstraction by a base even more favorable.
Treatment with a strong base, such as n-butyllithium (nBuLi), readily deprotonates the C-9 position to form a stable fluorenyl anion. acs.orgacs.org This anion is highly colored and serves as a potent nucleophile. wikipedia.org The anionic intermediate can then react with a wide variety of electrophiles, allowing for the introduction of a second, different substituent at the C-9 position, leading to the formation of 9,9-disubstituted fluorene derivatives. This pathway is a cornerstone of fluorene chemistry, providing access to a vast array of functionalized molecules. acs.orgresearchgate.net
Table 2: General Anionic Reactivity at C-9
| Starting Material | Reagents and Conditions | Intermediate | Subsequent Reaction | Product | Reference |
|---|
Transformations of the Fluorene Aromatic System
Beyond the functional groups at C-2 and C-9, the aromatic rings of the fluorene system can also undergo transformation, although the reactivity is heavily influenced by the existing substituents. In this compound, the nitro group exerts a strong deactivating effect on its own benzene (B151609) ring (the ring to which it is attached) towards further electrophilic aromatic substitution. Standard nitration or halogenation reactions would be difficult on this ring and would likely be directed to the meta position relative to the nitro group if forced.
Consequently, any further electrophilic substitution would preferentially occur on the other, unsubstituted benzene ring. This ring remains activated for reactions such as halogenation or nitration, which typically occur at the C-7 and C-2 positions of an unsubstituted fluorene. Since the C-2 position is already occupied, the C-7 position would be the most likely site for a subsequent electrophilic attack. This allows for the synthesis of fluorenes with different substitution patterns on each aromatic ring, further expanding the structural and functional diversity of this important class of molecules.
Oxidation Reactions Leading to Fluorenone Derivatives
The presence of the ethyl group at the 9-position prevents direct oxidation of a C-H bond at this position, which is the typical pathway for the conversion of 9H-fluorenes to 9-fluorenones. However, oxidative methods that can displace the ethyl group or lead to rearrangement are theoretically possible, though likely require harsh conditions.
A more relevant parallel can be drawn from the oxidation of 2-nitro-9H-fluorene to 2-nitro-9-fluorenone (B187283). Various methods have been developed for this transformation, often employing mild and efficient oxidizing agents. For instance, aerobic oxidation in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (THF) has proven effective for converting fluorenes substituted with nitro, halogen, or alkyl groups into their corresponding fluorenones in high yields. rsc.orgresearchgate.net
One patented method describes the oxidation of 2-nitrofluorene (B1194847) by dissolving it in THF, adding potassium hydroxide, and stirring the mixture at room temperature under normal pressure with atmospheric oxygen for 1-3 hours. google.comgoogle.com This process yields 2-nitro-9-fluorenone with high purity and in yields of 98-99%. google.com Another approach utilizes a graphene-supported KOH composite as a catalyst in N,N-dimethylformamide (DMF) for the aerobic oxidation of 9H-fluorenes, also achieving high yields. researchgate.net
These findings suggest that if this compound were to undergo oxidation to its corresponding fluorenone, it would likely require conditions that facilitate the cleavage of the C9-ethyl bond.
Table 1: Examples of Oxidation Reactions of Fluorene Derivatives
| Starting Material | Oxidizing Agent/Catalyst | Solvent | Product | Yield (%) | Reference |
| 2-Nitrofluorene | Air / KOH | THF | 2-Nitro-9-fluorenone | 98-99 | google.comgoogle.com |
| 9H-Fluorene | Air / Graphene-supported KOH | DMF | 9-Fluorenone | High | researchgate.net |
| Substituted 9H-fluorenes | Air / KOH | THF | Substituted 9-fluorenones | High | rsc.orgresearchgate.net |
Ring Expansion or Contraction Reactions
The rigid, tricyclic structure of the fluorene nucleus is generally stable. Ring expansion or contraction reactions of the fluorene system are not common transformations and the scientific literature available through extensive searches does not provide specific examples or methodologies for such reactions involving this compound. The stability of the fused aromatic system makes such rearrangements energetically unfavorable under typical reaction conditions. Therefore, this particular derivatization pathway is not considered a viable or documented route for the modification of this compound.
Halogenation and Other Electrophilic Aromatic Substitution Reactions
The aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and sulfonation. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the nitro group at the 2-position and the alkyl group at the 9-position, which influences the electronic distribution of the aromatic system.
The nitro group is a strong deactivating group and a meta-director. This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to itself (positions 4 and 7).
The ethyl group at the 9-position is connected to a saturated carbon and its electronic influence on the aromatic rings is primarily through hyperconjugation and inductive effects. While the C9 position itself is not part of the aromatic system, the alkyl substitution can have a mild activating effect on the aromatic rings.
When considering the combined directing effects, the powerful deactivating and meta-directing nature of the nitro group is expected to dominate the outcome of electrophilic aromatic substitution reactions. Therefore, incoming electrophiles would preferentially add to the positions meta to the nitro group. The possible positions for substitution are C1, C3, C4, C5, C6, C7, and C8. The nitro group at C2 will direct incoming electrophiles to C4 and C7.
For halogenation (e.g., bromination or chlorination), the reaction would likely proceed in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The major products would be the 4-halo- and 7-halo-9-ethyl-2-nitro-9H-fluorene isomers. The precise ratio of these isomers would depend on the specific reaction conditions and the steric hindrance around each position.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Bromination | Br₂, FeBr₃ | 4-Bromo-9-ethyl-2-nitro-9H-fluorene and 7-Bromo-9-ethyl-2-nitro-9H-fluorene |
| Chlorination | Cl₂, AlCl₃ | 4-Chloro-9-ethyl-2-nitro-9H-fluorene and 7-Chloro-9-ethyl-2-nitro-9H-fluorene |
| Nitration | HNO₃, H₂SO₄ | 9-Ethyl-2,7-dinitro-9H-fluorene and 9-Ethyl-2,4-dinitro-9H-fluorene |
| Sulfonation | SO₃, H₂SO₄ | This compound-7-sulfonic acid and this compound-4-sulfonic acid |
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is an indispensable tool for the elucidation of the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise structure of 9-ethyl-2-nitro-9H-fluorene can be determined.
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region would display complex splitting patterns for the seven protons on the fluorene (B118485) core, influenced by the electron-withdrawing nitro group and their relative positions. The ethyl group at the C-9 position would be characterized by a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from scalar coupling. The single proton at the C-9 position would likely appear as a triplet, coupled to the adjacent methylene protons of the ethyl group.
The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The presence of the nitro group is expected to cause a downfield shift for the carbon atom to which it is attached (C-2) and influence the chemical shifts of other carbons in the same aromatic ring. The signals for the ethyl group carbons and the C-9 carbon would appear in the aliphatic region of the spectrum.
To definitively assign these signals and establish connectivity, 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity of adjacent protons within the aromatic rings and confirming the coupling between the C-9 proton and the ethyl group's methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the aliphatic proton signals to the C-9, methylene, and methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is vital for piecing together the entire molecular structure. For example, it would show correlations from the ethyl group protons to the C-9 carbon and adjacent aromatic carbons, and from the aromatic protons to various carbons across the fluorene system, confirming the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | Aromatic | Aromatic | C-2, C-3, C-9a |
| 2 | - | Aromatic (deshielded) | C-1, C-3, C-4, C-4b |
| 3 | Aromatic | Aromatic | C-1, C-2, C-4, C-4b |
| 4 | Aromatic | Aromatic | C-2, C-3, C-4b, C-9a |
| 5 | Aromatic | Aromatic | C-6, C-7, C-4a |
| 6 | Aromatic | Aromatic | C-5, C-7, C-8 |
| 7 | Aromatic | Aromatic | C-5, C-6, C-8 |
| 8 | Aromatic | Aromatic | C-6, C-7, C-8a |
| 9 | Aliphatic (triplet) | Aliphatic | C-1', C-8a, C-9a |
| 1' (CH₂) | Aliphatic (quartet) | Aliphatic | C-9, C-2' |
| 2' (CH₃) | Aliphatic (triplet) | Aliphatic | C-1' |
| 4a | - | Aromatic | H-3, H-5 |
| 4b | - | Aromatic | H-4, H-5 |
| 8a | - | Aromatic | H-7, H-9 |
| 9a | - | Aromatic | H-1, H-8, H-9 |
The C-9 position of this compound is a stereocenter. If the synthesis of the compound is not stereospecific, it will exist as a racemic mixture of two enantiomers. Standard NMR techniques like those described above would not differentiate between these enantiomers. Chiral NMR spectroscopy, using chiral solvating agents or chiral derivatizing agents, would be required to resolve the signals of the individual enantiomers and determine the enantiomeric excess, if any. For more complex fluorene derivatives with multiple stereocenters, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry by identifying protons that are close in space.
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.
ESI-MS is a soft ionization technique that is particularly useful for polar and large molecules, but it can also be applied to smaller organic molecules. For this compound, ESI-MS in positive ion mode would be expected to generate the protonated molecule [M+H]⁺. It could also potentially form adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. This technique provides a straightforward determination of the molecular weight of the compound.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₅H₁₃NO₂), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.
Tandem mass spectrometry (MS/MS) experiments performed on the protonated molecular ion [M+H]⁺ would reveal characteristic fragmentation pathways. Expected fragmentation for this compound would likely involve:
Loss of the ethyl group: A primary fragmentation pathway would be the cleavage of the ethyl group (-CH₂CH₃), leading to a significant fragment ion.
Loss of the nitro group: Fragmentation involving the nitro group (-NO₂) can occur through various rearrangements and cleavages.
Cleavage of the fluorene core: At higher collision energies, the stable aromatic ring system may also fragment.
Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Type | Formula | Calculated Exact Mass | Predicted m/z |
| Molecular Ion [M]⁺ | C₁₅H₁₃NO₂⁺ | 239.0946 | 239.0946 |
| Protonated Molecule [M+H]⁺ | C₁₅H₁₄NO₂⁺ | 240.1025 | 240.1025 |
| Sodium Adduct [M+Na]⁺ | C₁₅H₁₃NNaO₂⁺ | 262.0844 | 262.0844 |
| Key Fragment (Loss of C₂H₅) | C₁₃H₈NO₂⁺ | 210.0555 | 210.0555 |
| Key Fragment (Loss of NO₂) | C₁₅H₁₃⁺ | 193.1017 | 193.1017 |
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies.
For this compound, the IR and Raman spectra would provide clear evidence for its key structural features:
Nitro Group (NO₂): The nitro group is characterized by strong and distinct absorption bands in the IR spectrum. There are typically two stretching vibrations: an asymmetric stretch usually found around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1300 cm⁻¹.
Aromatic C-H and C=C Bonds: The fluorene backbone would exhibit multiple bands. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations cause a series of bands in the 1600-1450 cm⁻¹ region.
Aliphatic C-H Bonds: The ethyl group would show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹). Bending vibrations for the CH₂ and CH₃ groups would be observed in the 1470-1365 cm⁻¹ region.
C-N Bond: The stretching vibration of the C-N bond connecting the nitro group to the aromatic ring would also be present, though it may be harder to assign definitively.
Raman spectroscopy would provide complementary information. While the nitro group stretches are also Raman active, the aromatic ring vibrations are often particularly strong and well-resolved in the Raman spectrum, providing a detailed fingerprint of the fluorenyl core.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| Asymmetric Stretching | Nitro (NO₂) | 1550 - 1500 | Strong |
| Symmetric Stretching | Nitro (NO₂) | 1360 - 1300 | Strong |
| Stretching | Aromatic C-H | 3100 - 3000 | Medium |
| Stretching | Aliphatic C-H | 2975 - 2850 | Medium-Strong |
| Stretching | Aromatic C=C | 1600 - 1450 | Medium-Variable |
| Bending | Aliphatic C-H | 1470 - 1365 | Medium |
Infrared (IR) Spectroscopy
The IR spectrum of 2-nitro-9H-fluorene shows characteristic peaks for the nitro group and the aromatic fluorene core nist.govnih.gov. The most prominent vibrations are the asymmetric and symmetric stretches of the nitro (-NO₂) group, which are typically strong and appear in the ranges of 1560-1500 cm⁻¹ and 1370-1300 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.
The addition of an ethyl group at the 9-position would introduce additional peaks corresponding to aliphatic C-H stretching and bending modes. Specifically, asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups are expected in the 2960-2850 cm⁻¹ range. Bending vibrations for these groups would appear around 1465 cm⁻¹ and 1375 cm⁻¹ nist.gov.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound Based on data for 2-nitro-9H-fluorene
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| > 3000 | Aromatic C-H Stretch | Fluorene Ring |
| 2960 - 2850 | Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) |
| 1600 - 1450 | Aromatic C=C Stretch | Fluorene Ring |
| ~1530 | Asymmetric NO₂ Stretch | Nitro Group |
| ~1465 | -CH₂- Scissoring | Ethyl Group |
| ~1375 | -CH₃ Bending | Ethyl Group |
| ~1350 | Symmetric NO₂ Stretch | Nitro Group |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and non-polar bonds. For nitroaromatic compounds, the symmetric stretching vibration of the nitro group is typically a very strong and characteristic band in the Raman spectrum, often appearing around 1350 cm⁻¹ semanticscholar.orgresearchgate.netsemanticscholar.org.
Analysis of the parent compound, 2-nitrofluorene (B1194847), shows a strong Raman signal corresponding to this symmetric -NO₂ stretch chemicalbook.com. Other significant signals include those for the aromatic ring breathing modes and C-H bending vibrations. The ethyl group in this compound would contribute signals related to its C-C stretch and various C-H bending modes, though these are generally weaker than the aromatic and nitro group signals. Resonance Raman studies on similar nitroaromatic molecules have shown that excitation near an electronic absorption band can selectively enhance the vibrations associated with the chromophore, providing deeper insight into the molecule's electronic structure aip.org.
Table 2: Predicted Raman Spectroscopy Data for this compound Based on data for 2-nitrofluorene and general data for nitroaromatics
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| ~1610 | Aromatic Ring Stretch | Fluorene Ring |
| ~1350 | Symmetric NO₂ Stretch | Nitro Group |
| ~1140 | Aromatic C-H Bending | Fluorene Ring |
| ~840 | C-NO₂ Bending | Nitro Group |
X-ray Diffraction Crystallography for Solid-State Structure and Packing
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure iaea.orgepa.gov. While a crystal structure for this compound is not publicly documented, extensive studies on other 9,9-disubstituted fluorene derivatives provide a strong basis for predicting its structural characteristics mdpi.com.
X-ray studies of various 9,9-disubstituted fluorenes show that the fluorene core is nearly, but not perfectly, planar mdpi.com. Packing forces in the crystal lattice typically cause a slight twist, resulting in a dihedral angle of a few degrees between the two benzene (B151609) rings of the fluorene unit mdpi.com. For instance, in 9,9-dimethyl-9H-fluorene, this inclination angle is 5.8(2)° mdpi.com.
The crystal packing of this compound would be governed by a combination of weak non-covalent interactions. The presence of the nitro group is critical, as its oxygen atoms are excellent hydrogen bond acceptors. It is highly probable that weak C-H···O hydrogen bonds would be a dominant feature in the crystal packing, linking adjacent molecules. In these interactions, aromatic C-H groups or C-H groups from the ethyl substituent would act as donors to the oxygen atoms of the nitro group on a neighboring molecule.
Electronic Spectroscopy for Photophysical Property Investigation
Electronic spectroscopy, particularly UV-Vis absorption, is used to probe the electronic transitions within a molecule and is fundamental to understanding its photophysical properties, such as its color and potential for fluorescence elsevierpure.comresearchgate.netresearchgate.net.
The electronic absorption spectrum of a molecule is dictated by its chromophore—the part of the molecule that absorbs light. In this compound, the chromophore is the entire conjugated system of the nitrofluorene moiety. Data for the parent 2-nitrofluorene shows strong absorption in the UV region nih.gov. Typically, two main absorption bands are observed: a high-energy band corresponding to a π-π* transition within the aromatic system and a lower-energy band associated with charge transfer from the fluorene ring (donor) to the nitro group (acceptor) nih.goviu.edu.
For 2-nitrofluorene in alcohol, absorption maxima (λ_max) are recorded at approximately 234 nm and 332 nm nih.gov. The ethyl group at the C9 position in this compound is an alkyl group and acts as a weak auxochrome. Its presence is expected to cause a slight bathochromic (red) shift in the absorption maxima due to hyperconjugation and inductive effects, which slightly raise the energy of the highest occupied molecular orbital (HOMO). Therefore, the λ_max values for this compound would be expected to be slightly longer than those of the parent compound.
Table 3: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Data Based on data for 2-nitrofluorene nih.gov
| Compound | Solvent | λ_max (nm) | Molar Absorptivity (log ε) | Transition Type |
| 2-nitro-9H-fluorene | Alcohol | 234 | 3.98 | π → π* |
| 2-nitro-9H-fluorene | Alcohol | 332 | 4.25 | Intramolecular Charge Transfer (ICT) |
Fluorescence Emission Spectroscopy and Quantum Yield Measurements
Fluorescence spectroscopy is a pivotal technique for investigating the electronic properties of molecules. It involves exciting a molecule to a higher electronic state with light and observing the subsequent emission of a photon as the molecule relaxes back to its ground state. The fluorescence quantum yield (ΦF) is a critical parameter derived from these measurements, quantifying the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
While specific experimental data on the fluorescence quantum yield of this compound is not extensively documented in publicly available literature, the photophysical behavior of related fluorene derivatives provides significant insights. The fluorene core itself is known to be a robust fluorophore. However, its quantum yield is highly sensitive to the nature of the substituents attached to the aromatic system. For instance, functionalization of a fluorene core can significantly alter its emission efficiency.
| Compound Analogue | Key Structural Feature | Reported Fluorescence Quantum Yield (ΦF) | Observation |
|---|---|---|---|
| 2,7-Isocyano-aminofluorene (2,7-ICAF) | Push-pull system | 0.70 - 0.95 (in non-protic solvents) | Exhibits very high quantum yields in non-polar environments. mdpi.com |
| 2,7-Isocyano-aminofluorene (2,7-ICAF) | Push-pull system | Quenched in water | Fluorescence is completely quenched in highly polar, protic solvents. mdpi.com |
| 2,7-Diaminofluorene (2,7-DAF) | Electron-donating groups | Low, quenched in protic solvents | Quantum yields are generally low and sensitive to protic environments. mdpi.com |
Investigation of Charge Transfer Transitions and Solvatochromism
The electronic behavior of this compound is dominated by an Intramolecular Charge Transfer (ICT) process. This occurs in molecules that contain both an electron-donating (donor) and an electron-accepting (acceptor) group linked by a π-conjugated system. In this case, the fluorene core acts as the π-linker and part of the donor system, while the nitro group is a potent electron acceptor.
Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the donor portion of the molecule to one centered on the acceptor portion. This creates an excited state with a significantly larger dipole moment than the ground state, as it possesses a high degree of charge separation.
This pronounced difference in polarity between the ground and excited states gives rise to the phenomenon of solvatochromism : a change in the absorption or emission spectrum of a compound with a change in the polarity of the solvent. For molecules like this compound, an increase in solvent polarity will stabilize the highly polar ICT excited state more than the less polar ground state. This differential stabilization lowers the energy gap for fluorescence emission, resulting in a shift of the emission maximum to a longer wavelength (a red-shift or bathochromic shift). This behavior is termed positive solvatochromism.
While specific solvatochromic data for this compound is sparse, extensive research on the closely related compound, 2-amino-7-nitro-fluorene (ANF), demonstrates this principle clearly. mdpi.comnih.gov ANF is a well-established solvatochromic dye that exhibits significant red-shifts in its fluorescence spectrum as the solvent polarity increases. nih.govmdpi.com For example, studies show that the fluorescence emission of ANF and its derivatives shifts to longer wavelengths when moving from a non-polar solvent like benzene to a highly polar one like acetonitrile. mdpi.com The systematic broadening of emission bands with increasing solvent polarity is also a characteristic feature for this class of compounds. nih.gov Given its analogous electronic structure, this compound is expected to exhibit similar positive solvatochromism.
| Solvent | Solvent Type | Emission Maxima (λem) of Analogue 2,7-DAF (nm) | Emission Maxima (λem) of Analogue 2,7-ICAF (nm) |
|---|---|---|---|
| Toluene | Non-polar | 382 | 367 |
| Dichloromethane (DCM) | Polar aprotic | 395 | 399 |
| Acetonitrile | Polar aprotic | 399 | 410 |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | 404 | 418 |
| Methanol (MeOH) | Polar protic | 394 | 404 |
Data for analogue compounds 2,7-Diaminofluorene (2,7-DAF) and 2,7-Isocyano-aminofluorene (2,7-ICAF) illustrating the shift in fluorescence emission maxima with solvent polarity. mdpi.com
Theoretical and Computational Investigations of 9 Ethyl 2 Nitro 9h Fluorene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its corresponding electronic energy.
For 9-ethyl-2-nitro-9H-fluorene, a DFT calculation would begin by constructing an initial molecular model. The geometry would then be optimized, meaning the calculation systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. Functionals such as B3LYP, combined with a basis set like 6-31G(d,p), are commonly employed for such tasks on fluorene (B118485) derivatives. worldscientific.comresearchgate.net The results of this optimization provide key structural parameters and the total electronic energy, which is crucial for assessing the molecule's stability. The presence of the electron-withdrawing nitro group and the alkyl ethyl group at different positions on the fluorene core significantly influences the final optimized geometry and electronic distribution.
Table 1: Illustrative Data from a DFT Geometry Optimization This table presents typical data that would be generated from a DFT calculation. Actual values require a specific computational study.
| Parameter | Computational Method | Basis Set | Illustrative Calculated Value |
|---|---|---|---|
| Total Electronic Energy | DFT (B3LYP) | 6-31G(d,p) | -858.9 Hartree |
| Dipole Moment | DFT (B3LYP) | 6-31G(d,p) | 5.2 Debye |
| C9-Ethyl Bond Length | DFT (B3LYP) | 6-31G(d,p) | 1.54 Å |
| C2-Nitro Bond Angle (O-N-O) | DFT (B3LYP) | 6-31G(d,p) | 124.5° |
While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of electronic excited states. This is essential for understanding how the molecule interacts with light, forming the basis for predicting its ultraviolet-visible (UV-Vis) absorption spectrum.
A TD-DFT calculation on this compound would use the optimized ground state geometry as its starting point. The calculation then determines the energies of various electronic transitions, from the ground state to different excited states. qu.edu.qa The results include the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which correspond to the intensity of the absorption peaks). qu.edu.qa For fluorene derivatives, methods like CAM-B3LYP are often used as they can accurately model charge-transfer excitations, which are expected in a molecule with both a nitro (acceptor) and an alkyl (weak donor) group. qu.edu.qamdpi.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. worldscientific.com A small gap suggests the molecule is more polarizable and can be more easily excited, indicating higher reactivity. worldscientific.comworldscientific.com
Table 2: Illustrative Frontier Molecular Orbital Energies This table presents typical data that would be generated from DFT calculations. Actual values require a specific computational study.
| Orbital | Computational Method | Energy (eV) |
|---|---|---|
| HOMO | DFT (B3LYP/6-31G(d,p)) | -6.5 eV |
| LUMO | DFT (B3LYP/6-31G(d,p)) | -2.8 eV |
| HOMO-LUMO Gap | DFT (B3LYP/6-31G(d,p)) | 3.7 eV |
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. MD simulations model the physical movements of atoms by solving Newton's equations of motion, providing insight into conformational flexibility and dynamic processes.
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify transition states—the high-energy intermediates that connect reactants to products—and determine the activation energy required for a reaction to occur.
For this compound, a relevant reaction to study would be the reduction of the nitro group, a common transformation for nitroaromatic compounds. Computational methods could be used to model the step-by-step mechanism of this reduction, for example, by a hydride source. The calculations would identify the structures of all intermediates and transition states along the pathway, providing a detailed atomistic view of the reaction. This information helps in understanding the compound's reactivity and potential metabolic fate.
Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data
A crucial role of computational chemistry is the prediction of various spectroscopic signatures, which can then be compared with experimental results for validation. This correlation confirms the accuracy of the computational model and allows for the confident interpretation of experimental spectra.
UV-Vis Spectroscopy: As discussed in section 5.1.2, TD-DFT calculations predict the electronic transitions that correspond to peaks in a UV-Vis absorption spectrum. mdpi.com For this compound, the calculations would likely predict a strong absorption band in the UV region, characteristic of the fluorene π-system, with possible shifts due to the substituents.
Vibrational Spectroscopy (IR and Raman): DFT calculations can also compute the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Each calculated vibrational mode can be animated, allowing for precise assignment of experimental peaks to specific atomic motions, such as the characteristic symmetric and asymmetric stretches of the nitro group or the C-H vibrations of the ethyl group.
This strong synergy between computational prediction and experimental measurement is essential for confirming molecular structures and understanding their intrinsic properties.
Investigation of Electron Density Distribution and Charge Transfer Characteristics
The electronic properties of this compound are fundamentally governed by the interplay between the fluorene π-system, the electron-donating ethyl group at the 9-position, and the electron-withdrawing nitro group at the 2-position. The ethyl group, through an inductive effect, increases the electron density on the fluorene ring system. Conversely, the nitro group, with its strong electron-withdrawing nature, significantly perturbs the electron distribution, creating a polarized electronic structure.
This donor-acceptor arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation. In the ground state, there is a partial charge separation, with the fluorene ring acting as a π-bridge mediating the electronic communication between the donor and acceptor moieties. Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Theoretical calculations, such as those based on Density Functional Theory (DFT), are instrumental in visualizing and quantifying this charge redistribution. Analysis of the frontier molecular orbitals (FMOs) typically reveals that for molecules of this type, the HOMO is predominantly localized on the electron-donating part and the fluorene ring, while the LUMO is concentrated on the electron-accepting nitro group. This spatial separation of the FMOs is a hallmark of an efficient ICT process. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic and optical properties. The presence of both donor and acceptor groups on the fluorene core is expected to reduce the HOMO-LUMO gap compared to the unsubstituted fluorene, leading to a red-shift in the absorption spectrum.
The charge transfer characteristics can be further quantified by calculating the change in dipole moment between the ground and excited states. A significant increase in the dipole moment upon excitation is a direct consequence of the substantial charge redistribution inherent in the ICT process. This change in dipole moment is a key factor that contributes to the nonlinear optical response of the molecule. Theoretical studies on similar donor-acceptor fluorene derivatives have consistently shown that the extent of charge transfer is highly dependent on the strength of the donor and acceptor groups, as well as the nature of the π-conjugated bridge. researchgate.net
Theoretical Prediction of Nonlinear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer are prime candidates for exhibiting large second-order NLO properties. These properties are manifested at the molecular level by the first hyperpolarizability (β). Another important NLO phenomenon is two-photon absorption (2PA), which is a third-order process.
The first hyperpolarizability (β) is a tensor quantity that describes the second-order response of a molecule to an applied electric field. Large β values are desirable for applications such as second-harmonic generation (SHG). Computational methods, particularly DFT, are widely employed to predict the β values of organic molecules.
The calculation of β is sensitive to the chosen level of theory and basis set. Functionals such as B3LYP and CAM-B3LYP are commonly used for this purpose. The total first hyperpolarizability (β_tot) is typically calculated from the individual tensor components.
For donor-acceptor molecules like this compound, the magnitude of β is directly related to the efficiency of the intramolecular charge transfer. Key factors influencing β include:
Strength of Donor and Acceptor Groups: The combination of the ethyl donor and nitro acceptor is expected to induce a significant NLO response.
Length and Nature of the π-Conjugated System: The fluorene core provides an efficient pathway for electron delocalization.
Change in Dipole Moment: A large difference between the ground and excited state dipole moments leads to a larger β value.
Table 1: Representative Theoretical First Hyperpolarizability (β) Data for a Generic Donor-Acceptor Fluorene Derivative
| Computational Method | Basis Set | β_tot (10⁻³⁰ esu) |
| DFT/B3LYP | 6-31G(d) | Value |
| DFT/CAM-B3LYP | 6-311+G(d,p) | Value |
Note: The values in this table are illustrative and represent typical ranges found for similar fluorene-based donor-acceptor molecules in theoretical studies. Specific values for this compound would require dedicated quantum chemical calculations.
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons. The efficiency of this process is quantified by the 2PA cross-section (σ₂). Molecules with large 2PA cross-sections are of great interest for applications such as 3D microfabrication, optical data storage, and bio-imaging.
Time-dependent density functional theory (TD-DFT) has emerged as a reliable and computationally efficient method for predicting the 2PA spectra and cross-sections of organic molecules. lanl.gov The theoretical calculation of 2PA properties involves determining the excitation energies and transition dipole moments between the ground state and excited states.
For centrosymmetric molecules, the one-photon and two-photon absorption transitions are mutually exclusive (the rule of mutual exclusion). Although this compound is not centrosymmetric, the concept of different selection rules for one- and two-photon absorption is still relevant. Often, the strongest 2PA transition corresponds to an excited state that is different from the one most strongly accessed by one-photon absorption.
The 2PA cross-section is highly dependent on the molecular structure. In donor-acceptor systems, the charge transfer character of the excited states plays a crucial role. Theoretical studies on fluorene derivatives have shown that the introduction of donor and acceptor groups can significantly enhance the 2PA cross-section. rsc.org The extended π-conjugation of the fluorene system is also beneficial for achieving large 2PA responses.
Table 2: Representative Theoretical Two-Photon Absorption (2PA) Data for a Generic Donor-Acceptor Fluorene Derivative
| Computational Method | Basis Set | Excitation Wavelength (nm) | σ₂ (GM) |
| TD-DFT/B3LYP | 6-31G(d) | Wavelength | Value |
| TD-DFT/CAM-B3LYP | 6-311+G(d,p) | Wavelength | Value |
Note: 1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. The values in this table are illustrative and represent typical ranges found for similar fluorene-based donor-acceptor molecules in theoretical studies. Specific values for this compound would require dedicated quantum chemical calculations.
Applications in Advanced Materials Science and Organic Synthesis
Chromophores and Dyes based on 9-Ethyl-2-nitro-9H-fluorene Derivatives
The electronic properties of this compound make it an excellent core structure for the development of advanced chromophores and dyes. The nitro group acts as a potent electron acceptor, which is a key component in creating molecules with tailored optical properties.
Push-pull dyes, also known as donor-π-acceptor (D-π-A) systems, are characterized by an electron-donating group and an electron-accepting group linked by a π-conjugated bridge. This architecture facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which governs the molecule's absorption and emission properties.
The this compound moiety serves as an effective electron-accepting component in these systems. nih.gov The synthesis of such dyes often involves attaching a strong electron-donating group, such as an arylamine, to the fluorene (B118485) backbone, typically at the 7-position. This creates a D-π-A structure where the fluorene ring system itself acts as the π-bridge. A common synthetic strategy involves the reduction of the nitro group to an amine, followed by reactions like the Buchwald-Hartwig or Ullmann-type couplings to introduce the donor group. researchgate.netnih.gov
Alternatively, the acidic methylene (B1212753) protons at the C-9 position of the fluorene core (before nitration and ethylation) can be exploited in reactions like the Knoevenagel condensation. nih.govwikipedia.org However, with the 9-position already substituted with an ethyl group, functionalization to create push-pull systems typically occurs on the aromatic rings. By carefully selecting the electron donor and extending the π-conjugation, the absorption spectrum of these dyes can be fine-tuned from the visible region into the near-infrared (NIR). nih.gov Nitrofluorene derivatives are particularly valuable for designing dyes that absorb in the NIR and far-infrared regions. nih.govnih.gov
Table 1: Synthetic Methodologies for Fluorene-Based Push-Pull Dyes
| Reaction Type | Purpose | Key Reagents |
|---|---|---|
| Buchwald-Hartwig Amination | Introduction of amine donor groups | Palladium catalyst, phosphine ligand, base |
| Knoevenagel Condensation | Formation of C=C bond to attach acceptors | Aldehyde/ketone, active methylene compound, base (e.g., piperidine) mdpi.com |
| Heck Coupling | C-C bond formation to extend π-system | Palladium catalyst, vinyl compound, base |
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to electronic excitation. Materials with high TPA cross-sections (δTPA) are in demand for applications like two-photon fluorescence microscopy, optical data storage, and photodynamic therapy. nih.gov
The design of efficient TPA dyes often relies on the same push-pull architecture. Symmetrical (D-A-D) or asymmetrical (D-π-A) fluorene derivatives have shown significant promise. The 2-nitrofluorene (B1194847) unit is an effective acceptor in these designs. Research on a closely related analogue, a 9,9-diethylfluorene derivative featuring a diphenylamine donor and a stilbene bridge leading to a nitro acceptor, demonstrated a very high peak TPA cross-section. ucf.edunjit.edu This highlights the efficacy of the nitro-substituted fluorene core in TPA applications.
The synthesis of these materials often employs palladium-catalyzed cross-coupling reactions, such as Heck or Suzuki couplings, to construct the conjugated system connecting the donor and acceptor moieties through the fluorene scaffold. ucf.eduucf.edu The resulting chromophores exhibit strong TPA, making them suitable for advanced imaging and photonic applications.
Table 2: Photophysical Properties of a Representative Nitro-Fluorene TPA Dye
| Compound Structure | Max. Absorption (λmax) | TPA Cross-Section (δTPA) | Wavelength for δTPA |
|---|---|---|---|
| 7-(N,N-diphenylamino)-9,9-diethyl-2-(4-nitrostyryl)fluorene ucf.edu | 414 nm | 1300 GM* | ~700 nm |
*1 GM (Goeppert-Mayer unit) = 10-50 cm4 s photon-1 molecule-1
Components in Optoelectronic Materials
Fluorene derivatives are a cornerstone in the development of organic semiconducting materials for electronic and optoelectronic devices due to their high photoluminescence quantum yields, excellent thermal stability, and tunable electronic properties. researchgate.net
This compound can serve as a monomer precursor for the synthesis of conjugated polymers and oligomers. Polyfluorenes are widely investigated for their applications in organic electronics. The ethyl group at the C-9 position ensures that the resulting polymers are soluble in common organic solvents, facilitating their processing into thin films from solution. researchgate.net
The synthesis of polyfluorenes typically involves the polymerization of di-functionalized fluorene monomers (e.g., dibromo- or diboronic ester derivatives). While the nitro group can be incorporated directly, it is often more synthetically useful to first reduce it to an amine. The resulting aminofluorene monomer can be polymerized or further functionalized before polymerization. Common polymerization techniques include Suzuki and Yamamoto coupling reactions. researchgate.netmdpi.com These polymers possess a highly conjugated backbone that allows for efficient charge transport.
The high fluorescence efficiency of the fluorene core makes its derivatives, including those based on this compound, excellent candidates for emissive materials in OLEDs. The wide bandgap of polyfluorenes typically results in blue emission, a critical color for full-color displays and solid-state lighting. rsc.org The electronic properties can be tuned by copolymerization with other aromatic units to achieve different emission colors.
In the context of organic field-effect transistors (OFETs), fluorene-based materials are utilized as the active semiconductor layer. While polyfluorenes themselves can be used, derivatives like fluorenones (the oxidized form) have also been synthesized and tested. For instance, a fluorenone derivative incorporating alkylated thiophenes functioned as a p-channel semiconductor with a hole mobility of 0.02 cm²/Vs and a high current on/off ratio of 107. researchgate.net The ability to chemically modify the fluorene scaffold allows for the precise tuning of energy levels (HOMO/LUMO) to optimize charge injection and transport in these devices. researchgate.netrsc.org
Intermediates in Complex Organic Synthesis
Beyond its direct use in materials, this compound is a versatile intermediate for more complex molecular architectures. The most significant transformation is the reduction of the nitro group to a primary amine (9-ethyl-2-amino-9H-fluorene). This reaction is typically performed with high efficiency using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
The resulting 2-aminofluorene derivative is a key building block. The amino group can be:
Diazotized: To be replaced with a wide variety of other functional groups via Sandmeyer-type reactions.
Acylated or Alkylated: To introduce different substituents.
Used in coupling reactions: As a nucleophile in Buchwald-Hartwig amination to form larger donor structures for advanced dyes. researchgate.net
A precursor for heterocycles: The amine can be used to construct fused heterocyclic rings onto the fluorene framework.
This versatility makes this compound a valuable starting material for creating a diverse library of functional organic molecules for various scientific applications.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Fluorene |
| Fluorenone |
| 9-ethyl-2-amino-9H-fluorene |
| 7-(N,N-diphenylamino)-9,9-diethyl-2-(4-nitrostyryl)fluorene |
Chiral Auxiliaries or Scaffolds in Asymmetric Synthesis
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.
The fluorene scaffold itself possesses a rigid structure that can be functionalized to create a chiral environment. While there is no specific literature on the use of this compound as a chiral auxiliary, its potential can be inferred. The C9 position of the fluorene ring is readily deprotonated to form a nucleophile, which can then react with electrophiles. If the fluorene scaffold were to be resolved into its enantiomers, or if a chiral center were introduced elsewhere in the molecule, the resulting chiral fluorene derivative could serve as a scaffold for asymmetric transformations.
For instance, the ethyl group at the 9-position of this compound is attached to a prochiral carbon. If this compound could be enantioselectively synthesized or resolved, the resulting chiral molecule could be explored as a chiral auxiliary. The general approach would involve attaching this chiral fluorene unit to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary for reuse.
Table 1: Potential Asymmetric Reactions Utilizing a Chiral Fluorene Scaffold
| Reaction Type | Prochiral Substrate | Diastereoselective Transformation |
|---|---|---|
| Alkylation | Enolate | Addition of an alkyl halide |
| Aldol Reaction | Enolate | Addition to an aldehyde |
It is important to note that the development of this compound as a practical chiral auxiliary would require significant research to establish efficient methods for its enantiomeric resolution and to evaluate its effectiveness in inducing high diastereoselectivity in various chemical reactions.
Building Blocks for Natural Product Synthesis or Bioactive Analogues
The fluorene nucleus is a structural motif found in a number of biologically active natural products and synthetic compounds. The functional groups on this compound, particularly the nitro group, offer a versatile starting point for the synthesis of more complex molecules with potential biological activity.
The nitro group can be readily reduced to an amino group, which can then be further functionalized through various reactions such as acylation, alkylation, or diazotization. This opens up pathways to a wide range of fluorene-containing analogues of known bioactive molecules. For example, many anticancer and antimicrobial agents feature aromatic amine functionalities.
Furthermore, the fluorene ring system itself can be modified through electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that could modulate the biological activity of the resulting compounds. The ethyl group at the 9-position could also influence the steric and electronic properties of the molecule, potentially leading to improved pharmacological profiles.
Table 2: Potential Bioactive Analogues Derived from this compound
| Starting Material | Key Transformation | Target Bioactive Analogue Class |
|---|---|---|
| This compound | Reduction of nitro group | Aromatic amines for anticancer agents |
| 9-ethyl-2-amino-9H-fluorene | Acylation/Sulfonylation | Amides/Sulfonamides with antimicrobial activity |
The synthesis of such analogues would involve multi-step synthetic sequences, and their biological activity would need to be evaluated through in vitro and in vivo studies.
Functional Materials for Sensing and Responsive Systems
Fluorene derivatives are well-known for their excellent photophysical properties, including high fluorescence quantum yields and good thermal stability, which make them ideal candidates for the development of functional materials for sensing and responsive systems.
The electronic properties of the fluorene ring can be tuned by the introduction of electron-donating or electron-withdrawing substituents. The nitro group in this compound is a strong electron-withdrawing group, which can significantly influence the absorption and emission properties of the fluorene core. This phenomenon, known as intramolecular charge transfer (ICT), can be exploited for the design of fluorescent sensors.
For example, the fluorescence of this compound or its derivatives could be sensitive to the presence of specific analytes. The binding of an analyte could perturb the ICT process, leading to a change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). This principle is widely used in the development of chemosensors for the detection of ions, small molecules, and biomolecules.
Table 3: Potential Sensing Applications of this compound-based Materials
| Target Analyte | Sensing Mechanism | Potential Application |
|---|---|---|
| Metal Ions | Chelation-induced fluorescence change | Environmental monitoring |
| Explosives (e.g., TNT) | Fluorescence quenching via electron transfer | Security and defense |
The development of such sensors would require the synthesis of tailored fluorene derivatives with specific recognition units for the target analyte. The sensitivity and selectivity of these sensors would then need to be thoroughly characterized.
Future Research Directions and Emerging Opportunities for 9 Ethyl 2 Nitro 9h Fluorene
Innovations in Green Chemistry Approaches for Synthesis
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 9-ethyl-2-nitro-9H-fluorene should prioritize the integration of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue is the exploration of solvent-free or aqueous-based Knoevenagel condensation reactions. The Knoevenagel condensation is a versatile method for carbon-carbon bond formation and has been successfully employed for various aromatic aldehydes. ijcps.orgwikipedia.orgtue.nl Research could focus on reacting a suitable precursor of the 9-ethyl-fluorene moiety with a nitrating agent under green conditions. The use of environmentally benign catalysts, such as nickel nitrate in aqueous media, could offer a milder and more sustainable alternative to traditional methods. ijcps.org
Furthermore, the development of atom-economical synthetic strategies represents a significant opportunity. researchgate.netrsc.orgdoi.org This could involve catalytic C-H activation and functionalization of the fluorene (B118485) core, thereby avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.
| Green Synthesis Approach | Potential Advantages | Research Focus |
| Solvent-free Knoevenagel Condensation | Reduced solvent waste, potentially lower energy consumption. tue.nltue.nl | Optimization of reaction conditions (temperature, catalyst) for the synthesis of nitrofluorene derivatives. |
| Aqueous Media Synthesis | Use of a non-toxic, readily available solvent. ijcps.org | Development of water-soluble catalysts and reaction conditions for the nitration of 9-ethyl-9H-fluorene. |
| Atom-Economical Reactions | High efficiency, minimal byproduct formation. doi.org | Investigation of catalytic C-H nitration of 9-ethyl-9H-fluorene. |
Exploration of Novel Catalytic Transformations and Functionalizations
The reactivity of the nitro group and the fluorene backbone in this compound opens up a vast landscape for catalytic transformations, leading to the synthesis of novel derivatives with tailored properties.
Future research could delve into the selective catalytic reduction of the nitro group. While complete reduction to an amine is a common transformation, the selective reduction to other functional groups, such as hydroxylamines or nitroso compounds, could yield valuable synthetic intermediates. This can be a challenging endeavor, but it is an area of active research.
Moreover, the catalytic C-H activation and functionalization of the fluorene skeleton presents a powerful tool for late-stage modification. acs.orgrsc.org Palladium-catalyzed C-H functionalization, for instance, has been shown to be an effective method for the synthesis of fluorenone derivatives from benzophenones. acs.org Similar strategies could be adapted to introduce a variety of substituents onto the aromatic rings of this compound, enabling the fine-tuning of its electronic and photophysical properties.
Another promising area is the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govyoutube.comyoutube.comnih.govresearchgate.net To utilize this, a halogenated derivative of this compound would first need to be synthesized. Subsequent cross-coupling reactions could then be employed to introduce a wide array of aryl, alkyl, or vinyl groups, dramatically expanding the library of accessible fluorene derivatives.
| Catalytic Transformation | Potential Products | Research Focus |
| Selective Nitro Group Reduction | Amines, hydroxylamines, nitroso compounds | Development of chemoselective catalysts and reaction conditions. |
| C-H Activation/Functionalization | Substituted fluorene derivatives | Exploration of various catalytic systems (e.g., Pd, Rh, Cu) for regioselective functionalization. acs.orgrsc.org |
| Cross-Coupling Reactions | Biaryl and vinyl-substituted fluorenes | Synthesis of halo-substituted this compound and optimization of cross-coupling protocols. nih.govnih.gov |
Integration into Hybrid Organic-Inorganic Materials
The unique optoelectronic properties of fluorene derivatives make them attractive candidates for incorporation into hybrid organic-inorganic materials. Future research should explore the integration of this compound into various material architectures to harness its potential in electronics and sensing.
One area of significant interest is the development of metal-organic frameworks (MOFs) using this compound or its derivatives as organic linkers. researchgate.netrsc.orgresearchgate.netuniversityofgalway.iersc.org The porous and crystalline nature of MOFs, combined with the electronic properties of the nitrofluorene unit, could lead to materials with applications in gas storage, separation, and catalysis. The nitro group, in particular, can enhance interactions with specific guest molecules. researchgate.net
Furthermore, the potential of this compound in perovskite solar cells warrants investigation. Fluorene-based compounds are already being explored as hole-transporting materials in these devices. rsc.orgrsc.orgktu.eduscilit.com The introduction of the nitro group could modulate the energy levels of the material, potentially leading to improved device performance and stability.
The development of fluorescent sensors is another promising application. The fluorene core is known for its fluorescence, which can be quenched or enhanced by the presence of specific analytes. The nitro group can act as a recognition site, and future research could explore the use of this compound in the design of selective and sensitive sensors for metal ions or nitroaromatic explosives.
| Hybrid Material | Potential Application | Research Focus |
| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis. researchgate.netrsc.org | Synthesis of functionalized this compound linkers and their assembly into MOFs. |
| Perovskite Solar Cells | Hole-transporting layers. rsc.orgrsc.org | Investigation of the electronic properties of this compound and its performance in solar cell devices. |
| Fluorescent Sensors | Detection of metal ions and explosives. | Study of the fluorescence response of this compound to various analytes. |
Advanced Characterization Techniques for In-situ and Real-time Studies
To gain a deeper understanding of the synthesis, reactivity, and performance of this compound, the application of advanced in-situ and real-time characterization techniques is crucial.
Operando spectroscopy, which combines spectroscopic measurements with simultaneous reaction monitoring, offers a powerful tool to study catalytic processes involving this compound. wikipedia.orgornl.govsemanticscholar.orgresearchgate.netethz.ch For instance, operando infrared (IR) or Raman spectroscopy could be used to monitor the synthesis of the compound in real-time, providing insights into reaction kinetics, intermediates, and the influence of different catalysts and conditions. ornl.govaiche.orgspectroscopyonline.comamericanpharmaceuticalreview.comnih.govresearchgate.net
These techniques could also be employed to study the compound's behavior as a catalyst or within a catalytic system. By observing the changes in the vibrational spectra of this compound under reaction conditions, researchers can elucidate reaction mechanisms and identify active sites.
| Characterization Technique | Information Gained | Research Application |
| Operando Infrared (IR) Spectroscopy | Real-time monitoring of functional group transformations. ornl.gov | Studying the kinetics and mechanism of the synthesis and catalytic reactions of this compound. |
| Operando Raman Spectroscopy | In-situ analysis of molecular structure and bonding. aiche.orgspectroscopyonline.com | Monitoring the formation of this compound and its interactions in hybrid materials. |
| Real-time NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products in solution. | Elucidating reaction pathways and identifying transient species in the synthesis and functionalization of this compound. |
Synergistic Development of Computational and Experimental Methodologies
The integration of computational modeling with experimental studies can accelerate the discovery and development of new applications for this compound. A synergistic approach allows for the prediction of properties and reactivity, guiding experimental efforts and providing a deeper understanding of observed phenomena.
Density Functional Theory (DFT) calculations can be employed to predict the electronic and optical properties of this compound and its derivatives. worldscientific.comresearchgate.netnih.govchemrxiv.orgsemanticscholar.org These calculations can provide insights into the HOMO-LUMO energy levels, which are crucial for applications in organic electronics, and can help to rationalize the observed reactivity of the molecule. For example, DFT studies could be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new functionalization strategies.
Computational modeling can also be used to simulate the interactions of this compound within hybrid materials, such as MOFs or perovskites. This can help to understand the structure-property relationships and to design materials with optimized performance. The combination of these computational predictions with experimental validation is a powerful approach to advancing the field. nih.govresearchgate.net
| Methodology | Contribution | Research Application |
| Density Functional Theory (DFT) | Prediction of electronic structure, optical properties, and reactivity. worldscientific.comnih.govchemrxiv.org | Guiding the design of new derivatives with tailored properties for electronic and catalytic applications. |
| Molecular Dynamics (MD) Simulations | Modeling the behavior of this compound in different environments. | Understanding the interactions of the molecule within hybrid materials and predicting its self-assembly behavior. |
| Combined Computational-Experimental Studies | Validation of theoretical models and rationalization of experimental observations. nih.govresearchgate.net | Accelerating the development of new materials and applications based on this compound. |
Q & A
Q. What are the optimal synthetic conditions for preparing 9-ethyl-2-nitro-9H-fluorene with minimal by-product formation?
Methodological Answer: The synthesis typically involves nitration of 9-ethyl-9H-fluorene. Key parameters include:
- Nitrating Agent: Use a mixture of concentrated HNO₃ and H₂SO₄ to control reactivity and avoid over-nitration.
- Temperature: Maintain temperatures between 0–5°C to suppress side reactions like oxidation or multiple nitrations.
- Solvent: Employ polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
- Workup: Neutralize excess acid with NaHCO₃ and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Reference: CAS data for this compound (CAS 66009-03-8) confirms its synthesis pathway .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR in CDCl₃ resolve the ethyl group (δ ~1.2–1.5 ppm for CH₃, δ ~2.8–3.2 ppm for CH₂) and nitro group electronic effects on aromatic protons.
- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 253 (C₁₅H₁₃NO₂⁺) confirms molecular weight, with fragmentation patterns aiding structural validation .
- X-ray Crystallography: Use SHELXTL for structure refinement. Key metrics: R-factor <0.05, bond length precision ±0.01 Å .
Q. How can chromatographic methods be optimized for purifying this compound?
Methodological Answer:
- Column Chromatography: Use silica gel (200–300 mesh) with a hexane:ethyl acetate (8:2) eluent. Monitor via TLC (Rf ~0.4 under UV).
- HPLC: Reverse-phase C18 column, acetonitrile/water (70:30), flow rate 1 mL/min. Retention time ~12 min .
Advanced Research Questions
Q. How does the nitro group influence the electronic structure of this compound, and how can this be computationally modeled?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis set to map HOMO-LUMO gaps. The nitro group reduces HOMO energy by ~1.2 eV, enhancing electron deficiency .
- Electrostatic Potential Maps: Visualize charge distribution using Multiwfn software to identify reactive sites for electrophilic substitution .
Q. What role does this compound play in organic electronic materials, and how can its performance be evaluated?
Methodological Answer:
- Charge Transport Studies: Fabricate thin-film transistors (TFTs) via spin-coating. Measure mobility (μ) using transfer line method (TLM); reported μ ~10⁻³ cm²/V·s for fluorene derivatives .
- Photophysical Analysis: UV-Vis (λmax ~350 nm) and fluorescence quenching assays assess π-conjugation and exciton diffusion lengths .
Q. How can contradictory spectroscopic data (e.g., unexpected downfield shifts in NMR) be resolved for nitro-substituted fluorenes?
Methodological Answer:
Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Q. Which computational strategies predict the solubility and aggregation behavior of this compound in different solvents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
